molecular formula C29H28N4O3 B11283468 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11283468
M. Wt: 480.6 g/mol
InChI Key: UJOKKNVIOGXQES-UHFFFAOYSA-N
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Description

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide involves multiple steps. One common method includes the reaction of 1,4-cyclohexanedione with methanol to form dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate. This intermediate is then reacted with m-tolylamine and 2,6-dimethylaniline under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C29H28N4O3

Molecular Weight

480.6 g/mol

IUPAC Name

2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C29H28N4O3/c1-17-8-6-11-21(14-17)33-28(35)27-26(22-15-18(2)12-13-23(22)31(27)5)32(29(33)36)16-24(34)30-25-19(3)9-7-10-20(25)4/h6-15H,16H2,1-5H3,(H,30,34)

InChI Key

UJOKKNVIOGXQES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=C(C=CC=C5C)C

Origin of Product

United States

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